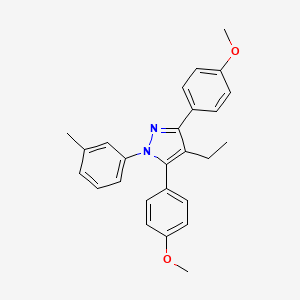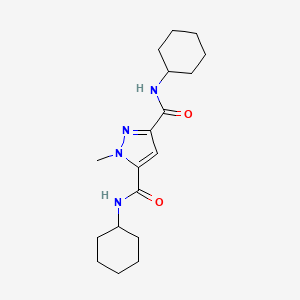![molecular formula C31H26N6O2S B10913623 5-Methyl-4-methylene-7-(5-methyl-4-morpholino-2-phenylthieno[2,3-D]pyrimidin-6-YL)-2-phenyl-4H-pyrimido[4,5-D][1,3]oxazine](/img/structure/B10913623.png)
5-Methyl-4-methylene-7-(5-methyl-4-morpholino-2-phenylthieno[2,3-D]pyrimidin-6-YL)-2-phenyl-4H-pyrimido[4,5-D][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure promises intrigue. Let’s break it down: It’s a heterocyclic compound containing both nitrogen and sulfur atoms. The name hints at its complex architecture, with fused rings and various functional groups. Our compound is a member of the oxazine family, which often exhibits interesting biological activities.
Preparation Methods
Synthesis Routes::
Condensation Reaction: Start with appropriate precursors, such as thienopyrimidine derivatives and phenyl-substituted compounds. Under controlled conditions, these react to form the intricate oxazine ring system.
Cyclization: The key step involves cyclizing the intermediate compound, bringing together the phenyl and thienopyrimidine moieties.
Methylene Group Addition: Introduce the methylidene (CH₂) group to the central carbon, creating the unique 4-methylene feature.
Industrial Production:: Industrial-scale synthesis typically employs efficient, high-yielding methods. Researchers optimize reaction conditions, catalysts, and purification steps to ensure cost-effective production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation at the sulfur atom or the phenyl rings.
Substitution: Substituents on the phenyl rings can be modified via electrophilic or nucleophilic substitution.
Reduction: Reduction of the oxazine ring or the double bond in the methylene group is feasible.
Bromine/Chlorine: For halogenation reactions.
Hydrogen Peroxide: Used in oxidation steps.
Hydrazine: May reduce the oxazine ring.
Metal Catalysts (e.g., Palladium): Facilitate hydrogenation reactions.
- Oxidation may yield sulfoxides or sulfones.
- Substitution can lead to various derivatives with altered properties.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers explore novel reactions using this compound as a building block.
Medicinal Chemistry: Investigate analogs for drug development.
Anticancer Activity: Compound 47 (a derivative) shows promising anticancer effects.
Biological Imaging: Fluorescent derivatives can label cellular structures.
Materials Science: Explore its use in organic electronics or sensors.
Mechanism of Action
Cellular Targets: Likely interacts with proteins or nucleic acids.
Pathways: Investigate its impact on cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Uniqueness: Its fused ring system and methylene group set it apart.
Similar Compounds: Explore related oxazines, thienopyrimidines, or phenyl-substituted molecules.
Properties
Molecular Formula |
C31H26N6O2S |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
5-methyl-4-methylidene-7-(5-methyl-4-morpholin-4-yl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-2-phenylpyrimido[4,5-d][1,3]oxazine |
InChI |
InChI=1S/C31H26N6O2S/c1-18-23-29(37-14-16-38-17-15-37)34-26(21-10-6-4-7-11-21)36-31(23)40-25(18)28-32-19(2)24-20(3)39-30(35-27(24)33-28)22-12-8-5-9-13-22/h4-13H,3,14-17H2,1-2H3 |
InChI Key |
DBCRTZQWUNGNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N3CCOCC3)C4=CC=CC=C4)C5=NC(=C6C(=C)OC(=NC6=N5)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-difluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10913547.png)
![N-(2-acetylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10913550.png)

![3-[1'-ethyl-3',5'-dimethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10913557.png)
![5-(3-nitrophenyl)-N-[1-(piperidin-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913560.png)
![4-[5-(2-hydroxyphenyl)-1'-methyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide](/img/structure/B10913564.png)
![N-(2-methoxy-5-methylphenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10913565.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913572.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(prop-2-en-1-yl)furan-2-carboxamide](/img/structure/B10913574.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10913587.png)

![6-(4-methoxyphenyl)-3-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913597.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10913601.png)

